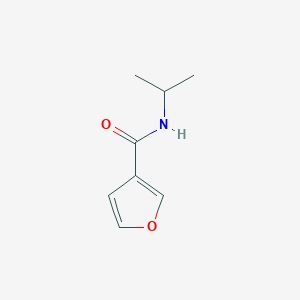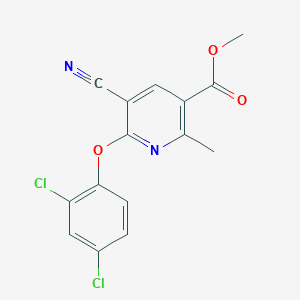
N-isopropylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropylfuran-3-carboxamide, also known as IPCA, is a chemical compound that has recently gained attention for its potential applications in scientific research. IPCA is a derivative of furan, a five-membered aromatic ring that is widely used in organic chemistry. IPCA is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of N-isopropylfuran-3-carboxamide is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. N-isopropylfuran-3-carboxamide has been shown to enhance the activity of certain potassium channels, which leads to hyperpolarization of neurons and a decrease in neuronal excitability. N-isopropylfuran-3-carboxamide has also been shown to enhance the release of dopamine and serotonin, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
N-isopropylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects, including modulation of ion channels and neurotransmitter release. N-isopropylfuran-3-carboxamide has been found to enhance the activity of certain potassium channels, which leads to hyperpolarization of neurons and a decrease in neuronal excitability. N-isopropylfuran-3-carboxamide has also been shown to enhance the release of dopamine and serotonin, which may contribute to its effects on mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of N-isopropylfuran-3-carboxamide is that it is relatively easy to synthesize and purify, making it a convenient compound for use in laboratory experiments. N-isopropylfuran-3-carboxamide has also been shown to have potent effects on ion channels and neurotransmitter release, which may make it a useful tool for studying the physiology of the nervous system. However, one limitation of N-isopropylfuran-3-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-isopropylfuran-3-carboxamide. One area of interest is the development of new compounds based on N-isopropylfuran-3-carboxamide that have improved potency and selectivity for specific ion channels or neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-isopropylfuran-3-carboxamide on neuronal function and behavior, as well as its potential therapeutic applications for neurological disorders such as Parkinson's disease and depression. Finally, further studies are needed to fully understand the mechanism of action of N-isopropylfuran-3-carboxamide and its effects on ion channels and neurotransmitter release.
Synthesis Methods
N-isopropylfuran-3-carboxamide can be synthesized by reacting furfurylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-isopropylfuran-3-carboxamide as a white crystalline solid. The purity of N-isopropylfuran-3-carboxamide can be improved by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
N-isopropylfuran-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. N-isopropylfuran-3-carboxamide has been found to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission. N-isopropylfuran-3-carboxamide has also been shown to enhance the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)9-8(10)7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNPETWGBVFLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-[5-(2-methoxycarbonylphenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B2907056.png)
![5-Bromo-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907059.png)
![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2907061.png)

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)
![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)
![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)
